![molecular formula C26H30O B14450526 Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- CAS No. 78823-31-1](/img/structure/B14450526.png)
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- is a complex organic compound with the molecular formula C28H28O This compound is characterized by the presence of a methanone group attached to a naphthalenyl ring and a phenyl ring substituted with three isopropyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- typically involves the reaction of 1-naphthalenylmethanone with 2,4,6-tris(1-methylethyl)phenyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100°C to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Análisis De Reacciones Químicas
Types of Reactions
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its pharmacological effects .
Comparación Con Compuestos Similares
Similar Compounds
Methanone, phenyl[2,4,6-tris(methylethyl)phenyl]-: Similar structure but with a phenyl group instead of a naphthalenyl group.
Ethanone, 1-(1-naphthalenyl)-: Similar structure but with an ethanone group instead of a methanone group.
Uniqueness
Methanone, 1-naphthalenyl[2,4,6-tris(1-methylethyl)phenyl]- is unique due to the presence of both a naphthalenyl ring and a highly substituted phenyl ring. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in research and industry .
Propiedades
Número CAS |
78823-31-1 |
|---|---|
Fórmula molecular |
C26H30O |
Peso molecular |
358.5 g/mol |
Nombre IUPAC |
naphthalen-1-yl-[2,4,6-tri(propan-2-yl)phenyl]methanone |
InChI |
InChI=1S/C26H30O/c1-16(2)20-14-23(17(3)4)25(24(15-20)18(5)6)26(27)22-13-9-11-19-10-7-8-12-21(19)22/h7-18H,1-6H3 |
Clave InChI |
WVCWFNXUPMYZIV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)C2=CC=CC3=CC=CC=C32)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


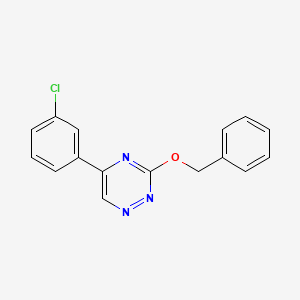
![6-(Morpholin-4-yl)[1,2,4]triazolo[4,3-b]pyridazine-3-carboxamide](/img/structure/B14450446.png)

![1,2-Ethanediamine, N,N'-bis[(6-methyl-2-pyridinyl)methyl]-](/img/structure/B14450461.png)
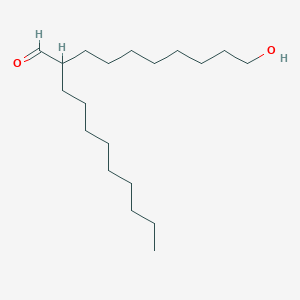
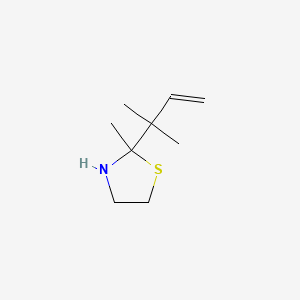
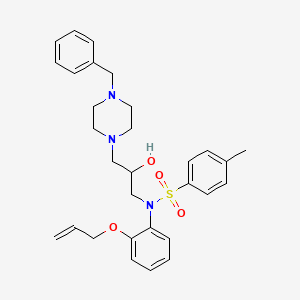


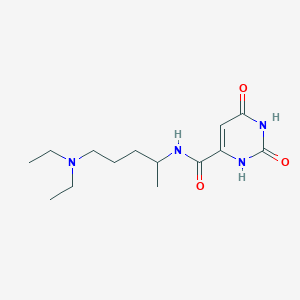
![3-Methyl-2-(thiophen-2-YL)-3H-naphtho[1,2-D]imidazole](/img/structure/B14450503.png)
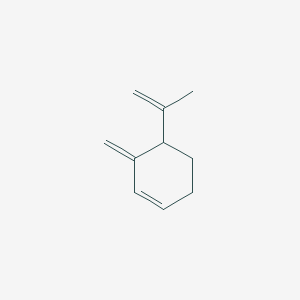
![3-Chloro-6-[(naphthalen-2-yl)oxy]pyridazine](/img/structure/B14450509.png)
![Hexanamide, N-[3-(dimethylamino)propyl]-](/img/structure/B14450523.png)
